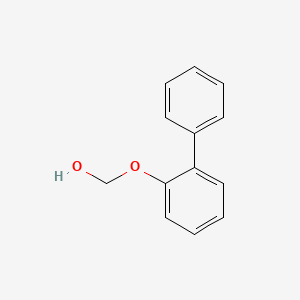

(2-Biphenylyloxy)methanol

Description

Significance of Aryl Ether Methanols as Research Subjects in Chemical Synthesis

Aryl ether methanols and their derivatives are crucial structural units found in a wide array of natural products, pharmaceuticals, and agrochemicals. sci-hub.se The synthesis of these compounds, particularly the formation of the aryl-oxygen bond, is a central topic in organic synthesis. mdpi.comgoogle.com The development of general and mild methods for the palladium-catalyzed coupling of methanol (B129727) with (hetero)aryl halides has provided an efficient route to methyl aryl ethers, which are precursors or structural relatives of aryl ether methanols. organic-chemistry.org

These reactions are valued for their ability to be performed under mild conditions and their tolerance of a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. sci-hub.seorganic-chemistry.org The utility of aryl ether methanol derivatives extends to materials science, where they can be incorporated into poly(aryl ether) dendrimers, complex macromolecules with applications in catalysis and drug delivery. rsc.org The synthesis of such structures often relies on the iterative coupling of phenol-containing units with monomers, highlighting the fundamental importance of aryl ether bond formation. rsc.orgresearchgate.net

Methanol itself is a fundamental C1 building block in organic synthesis, and its activation and incorporation into more complex structures are areas of active research. rsc.orgmdpi.com It is used in a variety of industrial applications, including the production of formaldehyde, acetic acid, and as a solvent. matthey.com

Contextualization of the Biphenyl (B1667301) Core in Advanced Organic Structures

The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a privileged scaffold in medicinal chemistry and materials science. rsc.orgarabjchem.org This structural unit is present in numerous pharmacologically active compounds, including drugs with anti-inflammatory, antihypertensive, anti-diabetic, and antimicrobial properties. rsc.orgorientjchem.orgijsdr.org The biphenyl core's rigidity and ability to be functionalized on either ring allow for the precise spatial arrangement of substituents, which is crucial for binding to biological targets. arabjchem.orgresearchgate.net

Biphenyl derivatives are integral to the synthesis of a wide range of organic compounds beyond pharmaceuticals, including:

Agrochemicals: Used in the creation of pesticides and other crop protection products. rsc.orgarabjchem.org

Dyes and Polymers: The biphenyl structure forms the backbone of various dyes and advanced polymers. rsc.org

Liquid Crystals: Substituted biphenyls are foundational components in the manufacture of liquid crystals used in display technologies. rsc.org

The synthesis of functionalized biphenyls is often achieved through cross-coupling reactions, where the biphenyl core is assembled from smaller aromatic precursors. rsc.org

Historical Development and Evolution of Related Aryl-Oxygen Linkage Chemistry

The formation of the aryl-oxygen bond in molecules like (2-Biphenylyloxy)methanol is primarily accomplished through cross-coupling reactions that have evolved significantly over the last century.

Historically, the Ullmann condensation , first reported in the early 1900s, was the primary method for forming aryl ether bonds. sci-hub.seproquest.com This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). mdpi.comresearchgate.netproquest.com Classic Ullmann reactions were often limited by harsh conditions, such as high temperatures (often over 200°C) and the need for stoichiometric amounts of copper, which restricted their use to substrates that could withstand such conditions. proquest.com

Recent advancements have led to a "renaissance" of the Ullmann reaction. researchgate.net The development of new ligand systems and nanocatalysts has allowed the reaction to proceed under much milder conditions, with lower catalyst loadings and a broader substrate scope, including less reactive aryl bromides and chlorides. mdpi.comresearchgate.netproquest.com

In the mid-1990s, the Buchwald-Hartwig amination emerged as a revolutionary palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgresearchgate.netjk-sci.com This work quickly expanded to include the formation of carbon-oxygen bonds, providing a powerful and versatile alternative to the Ullmann condensation for aryl ether synthesis. uwindsor.ca The Buchwald-Hartwig C-O coupling reaction allows for the facile synthesis of aryl ethers under mild conditions and with high functional group tolerance. wikipedia.orguwindsor.ca The development of sophisticated phosphine (B1218219) ligands has been crucial to the reaction's success, enabling the coupling of a wide variety of aryl halides and alcohol partners with high efficiency. wikipedia.orgnih.gov

The evolution from the harsh conditions of the classical Ullmann reaction to the mild and highly versatile palladium-catalyzed Buchwald-Hartwig protocols represents a major advancement in synthetic organic chemistry, enabling the routine construction of the aryl-oxygen linkages found in compounds like this compound.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 2-(2-Biphenylyloxy)ethanol |

| CAS Number | 27920-25-8 epa.gov | 7501-02-2 nih.gov |

| Molecular Formula | C₁₃H₁₂O₂ epa.gov | C₁₄H₁₄O₂ nih.gov |

| Molecular Weight | 200.24 g/mol epa.gov | 214.26 g/mol |

| Structure | Not available in this format |

Table 2: Comparison of Key Aryl-Oxygen Coupling Reactions

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Metal Catalyst | Copper (Cu) proquest.com | Palladium (Pd) uwindsor.ca |

| Typical Substrates | Aryl iodides, activated aryl bromides mdpi.comproquest.com | Aryl halides (Cl, Br, I), triflates wikipedia.org |

| Historical Conditions | High temperatures (>200°C), stoichiometric copper proquest.com | N/A |

| Modern Conditions | Milder temperatures (50-120°C), catalytic copper with ligands researchgate.netproquest.com | Mild temperatures (room temp. to ~100°C), catalytic palladium with phosphine ligands wikipedia.orguwindsor.ca |

| Key Advantages | Lower cost of copper catalyst | Broad substrate scope, high functional group tolerance, milder conditions wikipedia.org |

| Key Limitations | Historically harsh conditions, limited substrate scope proquest.com | Cost of palladium and ligands, sensitivity to air/moisture in some systems uwindsor.ca |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27920-25-8 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(2-phenylphenoxy)methanol |

InChI |

InChI=1S/C13H12O2/c14-10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14H,10H2 |

InChI Key |

PRDSJPMVXYYZQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Biphenylyloxy Methanol and Analogues

Direct Etherification Approaches

Direct etherification of a biphenylol represents a straightforward approach to (2-Biphenylyloxy)methanol and its analogues. This method involves the formation of an ether bond between the hydroxyl group of a biphenyl (B1667301) derivative and a methanol (B129727) precursor.

Catalyzed Reactions of Biphenylols with Methanol

The direct methylation of the hydroxyl group in 2-biphenylol (also known as 2-phenylphenol) is a key step in synthesizing the core structure of this compound. While direct catalytic etherification of phenols with methanol can be challenging, various methods have been developed to facilitate this transformation.

One common laboratory-scale approach involves the use of a methylating agent in the presence of a base. For instance, 2-phenylphenol (B1666276) can be effectively converted to 2-methoxybiphenyl (B167064), an analogue of the target compound, using dimethyl sulfate (B86663) as the methyl source and potassium carbonate as the base in an acetone (B3395972) solvent. This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile. A typical procedure involves stirring 2-phenylphenol with potassium carbonate, followed by the addition of dimethyl sulfate and heating the mixture. This method has been reported to yield 2-methoxybiphenyl in high yields, around 96%. chemicalbook.com

For industrial-scale and greener synthesis, vapor-phase methylation of phenols using methanol over solid catalysts is an attractive alternative. Various metal oxides have been investigated for this purpose. For example, magnesium oxide has been shown to catalyze the ortho-methylation of phenols at high temperatures (475-600 °C). researchgate.net While this often leads to C-alkylation, careful control of reaction conditions and catalyst selection can favor O-methylation. Catalysts based on copper-manganese (B8546573) mixed oxides have also been explored for the selective ortho-methylation of phenol (B47542). acs.org Furthermore, sulfated metal oxides on a support have been patented for the catalytic etherification of phenols with alcohols like methanol. semanticscholar.org

The choice of catalyst and reaction conditions is crucial in directing the reaction towards the desired O-alkylation product and minimizing side reactions such as C-alkylation or the formation of undesired isomers.

Regioselective Considerations in Phenol-Alcohol Coupling Reactions

Regioselectivity is a critical aspect when dealing with substituted biphenylols or other complex phenols. The goal is to selectively methylate the desired hydroxyl group without affecting other functional groups or positions on the aromatic rings. In the context of this compound synthesis from a substituted 2-biphenylol, the reaction must favor O-methylation over C-methylation.

The electronic and steric properties of the substituents on the biphenyl ring can influence the nucleophilicity of the phenolic oxygen and the accessibility of the ortho, meta, and para positions of the rings. Electron-donating groups can activate the ring towards electrophilic attack, potentially increasing the likelihood of C-alkylation, which is an electrophilic aromatic substitution reaction. Conversely, sterically bulky groups near the hydroxyl function can hinder the approach of the methylating agent to the ring carbons, thereby favoring O-alkylation.

Enzymatic O-methylation offers a high degree of regioselectivity. nih.gov While not a conventional phenol-alcohol coupling, it highlights the potential for biocatalysis in achieving specific methylation patterns on complex molecules. In non-enzymatic reactions, the choice of catalyst and reaction conditions plays a pivotal role. For instance, in the vapor-phase methylation of phenol, the acidity and basicity of the catalyst surface can be tailored to control the O- versus C-alkylation ratio. researchgate.net Basic catalysts tend to favor O-alkylation by promoting the formation of the phenoxide ion, which is a strong O-nucleophile.

Strategies for the Construction of the Biphenyl Moiety

An alternative and often more versatile approach to this compound and its analogues involves the construction of the biphenyl skeleton as a key step. Among the various methods available for forming biaryl linkages, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become preeminent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Biphenyl Derivatives

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, especially for the synthesis of biaryls. libretexts.org The reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide (or triflate) in the presence of a palladium catalyst and a base. gre.ac.uknobelprize.org

The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromoanisole (B166433) | Phenylboronic acid | Pd complex in polymer | - | H2O/EtOH | 50 | >95 | researchgate.net |

| 2 | 4-Bromobenzaldehyde | 2-Cyanophenylzinc bromide | Pd(0) or Pd(II) | - | - | 160 (MW) | 90 | nih.gov |

| 3 | 3-Methoxybenzeneboronic acid | Isoxazole bromide | Pd(OAc)2, JohnPhos | K2CO3 | DMF | 140 (MW) | High | organic-synthesis.com |

| 4 | Aryl Halides (Cl, Br, I) | Phenylboronic acid | Benzimidazole-Pd complex | K2CO3 | Water | 50 (MW) | Moderate to Excellent | nih.gov |

| 5 | Bromo-aromatic | Phenylboronic acid | PdCl2(dppf) | Na2CO3 | Toluene/Dioxane | 85 | - | organic-chemistry.org |

Note: This table presents data for the synthesis of various biphenyl derivatives, illustrating the versatility of the Suzuki-Miyaura reaction. The specific yield for each entry can be found in the corresponding reference.

Application to Functionalized Halobenzenes and Boronic Acids

The Suzuki-Miyaura reaction is highly tolerant of a wide range of functional groups on both the halobenzene and the boronic acid coupling partners. This functional group compatibility is a major advantage, allowing for the synthesis of complex and highly functionalized biphenyl derivatives.

For the synthesis of a precursor to this compound, such as 2-methoxybiphenyl, two primary retrosynthetic disconnections are possible using the Suzuki-Miyaura reaction:

Coupling of a 2-haloanisole with phenylboronic acid: In this approach, the methoxy (B1213986) group is already present on one of the coupling partners. For example, 2-bromoanisole can be coupled with phenylboronic acid.

Coupling of a halobenzene with 2-methoxyphenylboronic acid: Here, the methoxy group is on the boronic acid component. For instance, bromobenzene (B47551) can be coupled with 2-methoxyphenylboronic acid.

Both strategies are viable, and the choice often depends on the commercial availability and stability of the starting materials. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. For example, the coupling of 2-bromoanisole with phenylboronic acid has been shown to proceed with high yield using a palladium complex in a water/ethanol solvent system. researchgate.net

Investigations into Regioselectivity Control in Substituted Biphenyl Formations

When synthesizing substituted biphenyls, controlling the regioselectivity of the C-C bond formation is crucial. In the context of this compound, the desired product is an ortho-substituted biphenyl. The Suzuki-Miyaura reaction can be highly regioselective, with the coupling occurring at the position of the halogen and boron substituents.

However, when a substrate contains multiple, identical halogen atoms, the regioselectivity of the first coupling can be influenced by several factors, including:

Electronic Effects: The inherent electronic properties of the aromatic ring can direct the oxidative addition of the palladium catalyst to a specific C-X bond. More electron-deficient positions are generally more reactive. researchgate.net

Steric Effects: Steric hindrance around a C-X bond can disfavor oxidative addition at that site, leading to reaction at a less hindered position.

Ligand Effects: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can significantly influence the regioselectivity. Bulky ligands can be used to direct the coupling to less sterically hindered positions.

Directing Groups: The presence of a coordinating group on the substrate can direct the palladium catalyst to a specific ortho-position, leading to high regioselectivity.

For the synthesis of di- and tri-ortho-substituted biaryls, which are sterically hindered, specialized catalyst systems, such as those based on palladacycles with NHC ligands, have been developed to overcome the steric challenges and achieve high yields at room temperature. By carefully selecting the substrates and reaction conditions, the Suzuki-Miyaura reaction can be a powerful tool for the regioselective synthesis of the biphenyl core of this compound and its analogues.

Alternative Carbon-Carbon Bond Forming Reactions Relevant to Biphenyl Synthesis

The formation of the C-C bond linking the two phenyl rings is a critical step in the synthesis of the biphenyl core structure. While numerous methods exist, palladium-catalyzed cross-coupling reactions are among the most efficient and widely used strategies for creating both symmetrical and unsymmetrical biaryl compounds. gre.ac.ukmdpi.com

Suzuki-Miyaura Coupling: This is one of the most versatile methods for biaryl synthesis, involving the reaction of an aryl halide with an arylboronic acid or its ester, catalyzed by a palladium(0) complex. gre.ac.uknih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. mdpi.com The general reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the biphenyl product and regenerate the catalyst. nih.govresearchgate.net Different palladium sources, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates. mdpi.comacs.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by palladium. nih.gov Its mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nih.gov A key advantage is the stability and ease of handling of many organostannane reagents.

Hiyama Coupling: This reaction involves the coupling of organosilanes with organohalides, also catalyzed by palladium. nih.gov A crucial feature of the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. nih.gov The proposed mechanism follows the standard cross-coupling catalytic cycle. nih.gov

The table below details representative conditions for the Suzuki-Miyaura coupling, highlighting its adaptability for the synthesis of various biphenyl derivatives.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| (3-bromo-2-methylphenyl)methanol | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ (2M aq.) | Ethanol/Toluene | 80 | 98 | chemicalbook.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | - | 70-110 | Excellent | mdpi.com |

| Iodobenzene | 4-formylphenyl boronic acid | Pd@boehmite | K₂CO₃ | - | 60 | Good | researchgate.net |

Methodologies for the Introduction and Modification of the Methanol Moiety

Once the biphenyl ether scaffold is established, the final step is the introduction of the methanol moiety. This is typically achieved through the reduction of a corresponding carbonyl group, such as a carboxylic acid, ester, or aldehyde.

A robust and common method for generating the primary alcohol of this compound is through the reduction of a precursor like 2-(biphenylyloxy)acetic acid or its corresponding ester. This transformation requires potent reducing agents capable of reducing carboxylic acids or esters to primary alcohols.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often complexed with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS). The reaction typically involves the treatment of the carboxylic acid derivative with an excess of the reducing agent in an anhydrous ethereal solvent like THF or diethyl ether. A specific analogue, the reduction of 3-phenyl-2-methylbenzoic acid to 2-Methyl-3-biphenylmethanol, can be achieved directly using borane or lithium aluminium hydride. chemicalbook.comgoogle.com This demonstrates a well-established pathway for converting an aryl carboxylic acid to a benzyl (B1604629) alcohol, a transformation directly applicable to the synthesis of this compound from its carboxylic acid precursor.

The table below summarizes common reagents used for this type of reduction.

| Starting Material | Reducing Agent | Typical Solvent | Product |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Primary Alcohol (R-CH₂OH) |

| Carboxylic Acid (R-COOH) | Borane (BH₃·THF or BH₃·SMe₂) | THF | Primary Alcohol (R-CH₂OH) |

| Ester (R-COOR') | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Primary Alcohol (R-CH₂OH) |

An alternative strategy for introducing the methanol group involves a two-step process starting from 2-phenylphenol. The first step is an ortho-formylation reaction to introduce an aldehyde group (-CHO) onto the phenolic ring, yielding 2-hydroxy-[1,1'-biphenyl]-3-carboxaldehyde. This can be achieved through various named reactions such as the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions, which are standard methods for the formylation of phenols.

Following the successful formylation, the resulting aldehyde is then reduced to the primary alcohol. This reduction is significantly easier than the reduction of a carboxylic acid and can be accomplished with milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This pathway avoids the use of the more powerful and pyrophoric reagents like LiAlH₄.

Mechanistic Elucidation of Synthetic Pathways and Reaction Intermediates

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The key transformations in the synthesis of this compound are the formation of the biphenyl C-C bond and the ether C-O linkage.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through three primary steps involving a palladium catalyst. nih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms an organopalladium(II) complex (Ar-Pd-X). nih.govresearchgate.net

Transmetalation: A base activates the organoboron compound, forming a boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar'). gre.ac.uknih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final biphenyl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net

Mechanism of Ullmann Condensation: The Ullmann reaction is a copper-catalyzed method for forming aryl ethers from an aryl halide and a phenol. wikipedia.org While historically requiring harsh conditions, modern ligand-assisted protocols have improved its scope and efficiency. researchgate.net The precise mechanism can vary with the specific catalyst system, but a generally accepted pathway involves the following:

A copper(I) species, which can be generated in situ, reacts with the phenol (or its corresponding phenoxide) to form a copper(I) phenoxide intermediate. nih.govacs.org

This copper(I) phenoxide then reacts with the aryl halide. The key step is believed to be an oxidative addition of the aryl halide to the Cu(I) center, forming a transient Cu(III) intermediate (Ar-Cu(III)-OAr'). wikipedia.orgacs.org

Reductive elimination from this Cu(III) species yields the diaryl ether product and regenerates a Cu(I) species, which can continue the catalytic cycle. wikipedia.org Kinetic studies and DFT calculations support the involvement of these high-valent copper intermediates in certain ligand systems. nih.govacs.org

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Biphenylyloxy Methanol

Reactions Involving the Aryl Ether Linkage

The ether bond in (2-Biphenylyloxy)methanol, which connects the biphenyl (B1667301) moiety to the methoxy (B1213986) group, is relatively stable but can be cleaved under specific, often strenuous, conditions. wikipedia.org The cleavage of such aryl-ether linkages is a key strategy in various chemical processes, including the generation of aromatic chemicals. nih.gov

Studies on Reductive Cleavage of Aryl Ether Bonds

The reductive cleavage of aryl ether bonds is a significant transformation in organic synthesis. researchgate.net Various catalytic systems have been developed to facilitate this reaction, often targeting the C–O bond. researchgate.netrsc.org For aryl alkyl ethers, cleavage typically occurs at the O-alkyl bond or the O-aryl bond, depending on the reaction conditions and the substrate. In the case of this compound, reductive processes could theoretically cleave the bond between the oxygen and the biphenyl ring system or the bond between the oxygen and the methanol-derived methylene (B1212753) group.

Transition-metal-free protocols, such as the use of triethylsilane in combination with a base, have been shown to be effective for the regioselective rupture of C–O bonds in aromatic ethers. rsc.org Furthermore, catalyst systems involving palladium on carbon (Pd/C) have been utilized for the C-O bond cleavage of aryl ethers in the presence of alcohols and H₂. nih.gov Nickel-based catalysts have also been developed for the reductive cleavage of aryl alkyl ethers. researchgate.net The efficiency and pathway of the cleavage can be influenced by temperature; for some systems, reductive cleavage becomes the dominant reaction at higher temperatures (e.g., above 200 °C). nih.gov

Table 1: Examples of Catalytic Systems for Reductive Aryl Ether Cleavage

| Catalytic System | Description | Potential Products from this compound |

| Co–Zn/Beta Catalyst | A synergistic catalyst system used for lignin (B12514952) model compounds, where acid-catalyzed cleavage can compete with reductive cleavage at lower temperatures. nih.gov | 2-Phenylphenol (B1666276) and Methanol (B129727) |

| Triethylsilane/Base | A transition-metal-free system that can regioselectively cleave C-O bonds in aromatic ethers. rsc.org | 2-Phenylphenol and Methanol |

| Palladium on Carbon (Pd/C) | Catalyzes C-O bond cleavage via reductive solvolysis, initiated by partial hydrogenation of a phenyl ring. nih.gov | 2-Phenylphenol and Methanol |

| Nickel/N-heterocyclic carbene (NHC) | A system capable of cleaving aryl alkyl ethers, with the choice of NHC ligand being crucial for reactivity. researchgate.net | 2-Phenylphenol and Methanol |

Photochemical Transformations and Excited State Cleavage Mechanisms

Photochemical reactions provide an alternative pathway for the transformation of aromatic compounds by accessing excited electronic states. nih.gov These reactions can lead to unique products not achievable through ground-state thermal reactions.

Upon absorption of light, this compound can be promoted to a singlet excited state. From this state, several reaction pathways are possible, including the cleavage of the aryl ether bond. Photochemical reactions occurring from the singlet state are known for various aromatic compounds. nih.gov Enantioselective photochemical reactions, for instance, represent a powerful method for constructing enantioenriched chiral compounds by proceeding through an excited state within a chiral environment. oaepublish.com In the context of this compound, excitation could lead to the homolytic or heterolytic cleavage of either the C(aryl)-O bond or the O-C(alkyl) bond, resulting in radical or ionic intermediates, respectively.

The regioselectivity of ether cleavage, or the preference for which C-O bond is broken, can be significantly influenced by substituents on the aromatic rings. While this compound itself is unsubstituted on the biphenyl rings, hypothetical electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) would alter the electron density distribution in both the ground and excited states. For example, an EDG could stabilize a potential radical cation intermediate formed during a photoinduced electron transfer process, thereby influencing the reaction pathway. In acidic cleavage, the presence of substituents that can stabilize a carbocation can promote an Sₙ1 mechanism, dictating which part of the ether becomes the alcohol and which becomes the halide. libretexts.orglibretexts.org

Photochemical reactions, particularly those involving electron transfer, can generate ion-derived products. For instance, the photolysis of certain aldehydes in solution has been shown to result in the formation of radical pairs. beilstein-journals.org For an aryl ether like this compound, photoexcitation in the presence of an electron acceptor could lead to a radical cation. This intermediate could then undergo nucleophilic attack by a solvent molecule, such as methanol, leading to addition products. oaepublish.com The specific products would depend heavily on the reaction conditions, including the solvent and any additives present.

Reactions of the Primary Hydroxyl Group

The primary hydroxyl (-CH₂OH) group in this compound is a versatile functional group that can undergo a wide range of well-established reactions typical of primary alcohols. solubilityofthings.comchemicals.co.uk The reactivity of this group generally leaves the carbon-oxygen bond of the alcohol intact while involving the oxygen-hydrogen bond, or it can involve the substitution of the entire -OH group. libretexts.orglibretexts.org

Key reactions include:

Oxidation: Primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids. solubilityofthings.com The choice of oxidizing agent determines the final product.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters in a process known as Fischer esterification. chemicals.co.uk The reaction is typically reversible. libretexts.org

Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group (OH⁻). libretexts.org To undergo nucleophilic substitution, it must first be protonated by a strong acid to form a better leaving group (H₂O). chemicals.co.uklibretexts.org Reaction with hydrogen halides (HBr, HI) can then proceed via an Sₙ2 mechanism to yield the corresponding alkyl halide. libretexts.orglibretexts.org

Deprotonation: As a very weak acid, the hydroxyl group can be deprotonated by a strong base, such as sodium hydride, to form the corresponding alkoxide salt. chemicals.co.uk

Table 2: Common Reactions of the Primary Hydroxyl Group

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | (2-Biphenylyloxy)acetaldehyde |

| Oxidation (to Carboxylic Acid) | Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄) | (2-Biphenylyloxy)acetic acid |

| Esterification | R-COOH, H⁺ catalyst | (2-Biphenylyloxy)methyl ester |

| Nucleophilic Substitution | HBr or HI (excess) | 2-(Bromomethyl)biphenyl ether or 2-(Iodomethyl)biphenyl ether |

| Deprotonation | Sodium hydride (NaH) | Sodium (2-biphenylyloxy)methoxide |

Dehydration Mechanisms to Yield Unsaturated Species

The dehydration of this compound involves the elimination of a water molecule to form an unsaturated product. This transformation is typically achieved by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.

The reaction generally proceeds through an E1 (elimination, unimolecular) mechanism, favored by the formation of a highly stabilized carbocation intermediate.

Step 1: Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).

Step 2: Formation of a Benzylic Carbocation: The protonated hydroxyl group departs as a water molecule, generating a benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the adjacent aromatic ring.

Step 3: Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the carbon adjacent to the carbocation, leading to the formation of a double bond and yielding the unsaturated species, 2-vinyloxybiphenyl.

The stability of the benzylic carbocation is the primary driving force for this dehydration pathway. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions at the Carbon Bearing the Hydroxyl Group

The carbon atom attached to the hydroxyl group in this compound is an electrophilic center susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ1 (substitution, nucleophilic, unimolecular) mechanism due to the stability of the benzylic carbocation intermediate. libretexts.orgstackexchange.com

The Sₙ1 mechanism involves two key steps:

Formation of the Carbocation: As in the dehydration mechanism, the hydroxyl group is first protonated by an acid and leaves as water, forming the resonance-stabilized benzylic carbocation. This is the slow, rate-determining step. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the carbocation, forming a new covalent bond.

A wide range of nucleophiles can be employed, leading to a variety of substituted products. While the Sₙ1 pathway is dominant, a concerted Sₙ2 reaction might be possible with very strong, unhindered nucleophiles, though it is less likely. stackexchange.comkhanacademy.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Name |

|---|---|---|

| Cl⁻ | HCl | 2-(Chloromethoxy)biphenyl |

| Br⁻ | HBr | 2-(Bromomethoxy)biphenyl |

| I⁻ | HI | 2-(Iodomethoxy)biphenyl |

| CN⁻ | NaCN | (2-Biphenylyloxy)acetonitrile |

Esterification Reactions and Derivative Formation

This compound, as a primary alcohol, readily undergoes esterification with carboxylic acids and their derivatives to form esters. chemguide.co.uk

Fischer Esterification: This classic method involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). byjus.comoperachem.com The reaction is a reversible equilibrium, and to drive it towards the ester product, an excess of the alcohol can be used, or the water formed during the reaction can be removed. operachem.com

Reaction: this compound + R-COOH ⇌ (2-Biphenylyloxy)methyl R-carboxylate + H₂O

Reaction with Acyl Chlorides and Acid Anhydrides: For faster and often irreversible reactions, more reactive carboxylic acid derivatives are used. chemguide.co.uk

Acyl Chlorides: React vigorously with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Acid Anhydrides: These are less reactive than acyl chlorides but react readily upon gentle heating to form the ester and a carboxylic acid as a byproduct. chemguide.co.uk

Table 2: Comparison of Esterification Methods

| Method | Reagent | Conditions | Byproduct | Speed/Reversibility |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid catalyst, heat | Water | Slow, Reversible |

| Acyl Chloride Reaction | Acyl Chloride (R-COCl) | Often with base (e.g., pyridine) | HCl | Fast, Irreversible |

Oxidation Pathways of the Alcohol Functionality

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk

Partial Oxidation to an Aldehyde: To stop the oxidation at the aldehyde stage, [(2-biphenylyloxy)acetaldehyde], milder oxidizing agents are required. The aldehyde must often be removed from the reaction mixture as it forms to prevent further oxidation. chemguide.co.ukpassmyexams.co.uk

Common Reagents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride). harvard.edu

Full Oxidation to a Carboxylic Acid: Using strong oxidizing agents and typically harsher conditions (like heating), the primary alcohol can be fully oxidized to the corresponding carboxylic acid, [(2-biphenylyloxy)acetic acid]. masterorganicchemistry.com The reaction proceeds through the intermediate aldehyde, which is rapidly oxidized further. chemguide.co.uk

Common Reagents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often formed from sodium dichromate and sulfuric acid). chemguide.co.ukmasterorganicchemistry.com

Table 3: Oxidation Products of this compound

| Oxidation Level | Product | Reagent Examples |

|---|---|---|

| Partial Oxidation | (2-Biphenylyloxy)acetaldehyde | PCC, DMP, Swern Oxidation |

Reactivity of the Biphenyl Core in Subsequent Transformations

Beyond the reactions of the alcohol group, the aromatic biphenyl system offers sites for further functionalization, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Analysis of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. dalalinstitute.com The position of substitution on the biphenyl core of this compound is directed by the existing substituents: the -(OCH₂OH) group and the second phenyl ring.

Directing Effects:

The Alkoxy Group (-OR): The ether oxygen of the (2-biphenylyloxy) group is a powerful activating group due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org

The Phenyl Group: A phenyl substituent is also an activating group and an ortho, para-director.

Predicted Substitution Patterns:

On Ring A (substituted with -OCH₂OH): The primary directing influence is the strongly activating alkoxy group. Electrophilic attack is expected at the ortho position (C6) and the para position (C4). Steric hindrance from the adjacent phenyl group might slightly disfavor the C6 position for bulky electrophiles.

On Ring B (the unsubstituted phenyl ring): This ring is activated by its attachment to Ring A. Electrophilic attack will occur at its ortho (C2') and para (C4') positions.

Further Metal-Catalyzed Cross-Coupling Reactions on the Biphenyl System

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grwikipedia.org To utilize the biphenyl system of this compound in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). This is usually achieved via an electrophilic aromatic substitution reaction (e.g., halogenation). wikipedia.org

Once a halogenated derivative, such as 4'-bromo-(2-biphenylyloxy)methanol, is prepared, it can serve as a substrate in various palladium-catalyzed couplings. wiley-vch.de

Table 4: Potential Cross-Coupling Reactions on a Halogenated Biphenyl Derivative

| Reaction Name | Coupling Partner | Reagent Example | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling nih.gov | Boronic Acid | R-B(OH)₂ | C-C (Aryl-Aryl) |

| Heck Coupling eie.gr | Alkene | H₂C=CHR | C-C (Aryl-Alkene) |

| Sonogashira Coupling wiley-vch.de | Terminal Alkyne | H-C≡C-R | C-C (Aryl-Alkyne) |

| Buchwald-Hartwig Amination | Amine | R₂NH | C-N (Aryl-Amine) |

These reactions provide a modular approach to synthesizing highly complex and functionalized biphenyl structures, starting from the basic this compound framework.

Based on a comprehensive review of available scientific literature and chemical databases, there is currently no documented evidence of This compound being utilized as a strategic synthetic intermediate in the synthesis of elaborate organic molecules. Extensive searches for its role in multi-step syntheses, preparation of bioactive compounds, or as a precursor in catalytic transformations have not yielded any specific examples or research findings.

While the core biphenylyloxy structural motif is present in various complex molecules and the related compound, 2-(2-biphenylyloxy)ethanol, is noted for its use in organic synthesis, the direct application of this compound as a starting material or key intermediate is not reported in the accessible patents or peer-reviewed literature. guidechem.com

Therefore, a detailed discussion on its role as a strategic synthetic intermediate, including data tables on its transformations, cannot be provided at this time due to the absence of relevant scientific data. Further research would be required to explore and establish the synthetic utility of this particular compound.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like (2-Biphenylyloxy)methanol. slideshare.netallrounder.ai It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the determination of the connectivity and spatial arrangement of atoms within the molecule. slideshare.netresearchgate.net

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the biphenyl (B1667301) rings, the methylene (B1212753) group (-CH₂-), and the hydroxyl group (-OH). The chemical shifts of the aromatic protons would provide information about their electronic environment, influenced by the ether linkage and the second phenyl ring. The methylene protons adjacent to the oxygen atom would likely appear as a singlet, while the hydroxyl proton's chemical shift can be concentration-dependent due to hydrogen bonding. ethernet.edu.et

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct peaks for each unique carbon atom in the molecule, including those in the biphenyl systems and the methanol-derived portion.

To gain deeper insights into the three-dimensional structure, advanced NMR techniques are employed. numberanalytics.comnumberanalytics.com Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons. numberanalytics.comlongdom.org

COSY experiments would reveal proton-proton coupling networks within the biphenyl rings. longdom.org

HSQC would correlate the signals of protons directly attached to carbon atoms, confirming the assignments of the methylene group. numberanalytics.com

For determining the preferred conformation of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are particularly useful. numberanalytics.comipb.pt These techniques detect through-space interactions between protons that are in close proximity, providing critical information for assigning the relative stereochemistry and understanding the molecule's conformational preferences. numberanalytics.comnih.gov

| Technique | Information Provided |

| ¹H NMR | Number and chemical environment of protons. |

| ¹³C NMR | Number and chemical environment of unique carbon atoms. |

| COSY | Correlation of coupled protons, establishing H-H connectivity. numberanalytics.comlongdom.org |

| HSQC | Correlation of protons to directly attached carbons. numberanalytics.com |

| HMBC | Correlation of protons to carbons over 2-3 bonds, confirming larger structural fragments. ipb.pt |

| NOESY/ROESY | Through-space correlations between protons, revealing spatial proximity and aiding in conformational analysis. numberanalytics.com |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. spectroscopyonline.comlibretexts.org These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. spectroscopyonline.com For this compound, these methods would confirm the presence of key functional groups.

The vibrational spectrum of this compound would exhibit characteristic bands corresponding to its constituent functional groups.

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be observed just below 3000 cm⁻¹. spectroscopyonline.com

C=C Stretches: Vibrations associated with the aromatic rings would produce characteristic peaks in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the ether linkage (Ar-O-CH₂) and the alcohol C-O bond would result in strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. nih.gov

Biphenyl Ring Modes: Specific vibrations related to the biphenyl skeleton would also be present.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone, which are often weak in the IR spectrum. edinst.commetrohm.com For instance, the C-O stretching mode of methanol (B129727) is observed around 1030 cm⁻¹. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Activity |

| O-H Stretch (H-bonded) | 3200-3600 | Strong in FT-IR |

| Aromatic C-H Stretch | >3000 | Medium to Weak in FT-IR and Raman |

| Aliphatic C-H Stretch | <3000 | Medium in FT-IR and Raman |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong in both FT-IR and Raman |

| C-O Stretch (Ether & Alcohol) | 1000-1300 | Strong in FT-IR |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion provides a fingerprint that can help to confirm the structure. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) or cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org In this case, cleavage of the bond between the biphenyl ether moiety and the methanol group would be a likely fragmentation pathway.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of ions, which in turn enables the calculation of the elemental composition of the molecule and its fragments with high confidence. researchgate.netspectroscopyonline.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. By comparing the experimentally measured exact mass to the calculated mass for the chemical formula of this compound (C₁₃H₁₂O₂), its elemental composition can be unequivocally confirmed. HRMS is also invaluable for analyzing complex mixtures, as it can resolve ions with very similar masses. spectroscopyonline.com

| Ion | Description | Expected m/z (Nominal) | Significance |

| [C₁₃H₁₂O₂]⁺ | Molecular Ion | 198 | Confirms the molecular weight of the compound. |

| [M - H₂O]⁺ | Loss of water | 180 | A common fragmentation pathway for alcohols. libretexts.org |

| [C₁₂H₉O]⁺ | Loss of CH₂OH | 169 | Cleavage of the ether-methanol bond. |

| [C₆H₅]⁺ | Phenyl cation | 77 | Fragmentation of the biphenyl group. |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems, known as chromophores. researchgate.netupi.edu The biphenyl system in this compound constitutes a significant chromophore.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the biphenyl moiety. msu.edu The conjugation between the two phenyl rings leads to π → π* transitions, which typically result in strong absorptions in the UV region. The position and intensity of the absorption maximum (λ_max) can be influenced by the substitution pattern and the solvent. The ether linkage and the hydroxyl group, acting as auxochromes, can cause shifts in the absorption bands compared to unsubstituted biphenyl. The presence of non-bonding electrons on the oxygen atoms can also lead to n → π* transitions, although these are generally weaker than π → π* transitions. uzh.ch

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Biphenyl system | UV region (typically < 300 nm) |

| n → π | Oxygen lone pairs | Longer wavelength UV region, often weak |

Millimeter-Wave Spectroscopy for Gas-Phase Conformation Analysis

Millimeter-wave (mmWave) spectroscopy is a high-resolution spectroscopic technique that probes the rotational transitions of molecules in the gas phase. This method provides exquisitely precise information about the moments of inertia of a molecule, from which its three-dimensional structure can be determined with high accuracy. For flexible molecules such as this compound, which can exist in multiple conformations due to the rotation around single bonds, mmWave spectroscopy is particularly powerful. It allows for the unambiguous identification of different conformers and the characterization of the potential energy surfaces governing their interconversion. The rotational spectrum of each conformer is unique, acting as a structural fingerprint. By analyzing the rich and complex spectra in the millimeter-wave region, detailed insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles, can be obtained.

Characterization of Hindered Internal Rotations and Torsional Motions

In this compound, several internal motions contribute to the complexity of its conformational landscape and, consequently, its millimeter-wave spectrum. The most significant of these are the hindered internal rotations, or torsional motions, around the C-C bond connecting the two phenyl rings and the C-O bonds of the ether and methanol moieties. These motions are not free but are hindered by potential energy barriers that arise from steric and electronic effects.

For a molecule like this compound, the internal rotation of the two phenyl rings relative to each other is a key conformational parameter. In the parent molecule, biphenyl, the two rings are twisted with respect to each other in the gas phase, with a dihedral angle of approximately 44°. researchgate.net The potential energy surface for this torsion is characterized by barriers at the planar (0°) and perpendicular (90°) conformations. The analysis of the torsional splittings in the rotational spectrum allows for the determination of the parameters of this potential, such as the barrier heights (V₂) and other potential terms (V₄, V₆). colostate.edu

While specific experimental data for this compound is not available, studies on biphenyl and its derivatives provide a framework for understanding the expected observations. For biphenyl itself, the potential parameters for the torsional motion in the ground electronic state have been determined. colostate.edu

Table 1: Illustrative Potential Energy Parameters for Torsional Motion in Biphenyl

| Parameter | Value (cm⁻¹) |

|---|---|

| V₂ | 50 |

| V₄ | -148 |

Data sourced from studies on biphenyl and serves as an example of the type of information obtainable. colostate.edu

The presence of the oxymethanol substituent at the ortho position in this compound is expected to significantly alter the torsional potential compared to biphenyl due to steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent phenyl ring or the ether oxygen. This would lead to a more complex potential energy surface with distinct minima corresponding to stable conformers. The analysis of the millimeter-wave spectrum would be crucial in characterizing these conformers and the barriers separating them.

Integration with Quantum Chemical Calculations for Spectral Interpretation

The interpretation of the dense and complex millimeter-wave spectra of flexible molecules like this compound is a formidable task. The presence of multiple conformers and large-amplitude internal motions results in a multitude of rotational transitions, often overlapping and interacting with each other. In this context, the integration of high-level quantum chemical calculations is indispensable. acs.org

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), are used to predict the geometries, relative energies, and rotational constants of the different possible conformers of this compound. researchgate.netaip.org These calculations provide a theoretical roadmap for the experimental search and assignment of the rotational spectra.

The computational workflow typically involves:

Conformational Search: A systematic search of the potential energy surface to locate all stable conformers. For this compound, this would involve scanning the dihedral angles of the biphenyl group and the orientation of the oxymethanol side chain.

Geometry Optimization and Energy Calculation: High-accuracy optimization of the geometry of each conformer to determine its structure and relative energy. The energy differences help in predicting the population of each conformer in the gas-phase experiment.

Calculation of Spectroscopic Parameters: For each optimized geometry, rotational constants (A, B, C), centrifugal distortion constants, and the components of the electric dipole moment along the principal axes of inertia (μa, μb, μc) are calculated. The rotational constants are essential for predicting the frequencies of the rotational transitions, while the dipole moment components determine their intensities.

Table 2: Hypothetical Calculated Spectroscopic Parameters for Two Conformers of this compound

| Parameter | Conformer 1 (Example) | Conformer 2 (Example) |

|---|---|---|

| Relative Energy (kJ/mol) | 0.0 | 5.2 |

| Rotational Constant A (MHz) | 1500 | 1450 |

| Rotational Constant B (MHz) | 350 | 400 |

| Rotational Constant C (MHz) | 300 | 380 |

| Dipole Moment μa (D) | 1.2 | 0.5 |

| Dipole Moment μb (D) | 0.8 | 1.5 |

| Dipole Moment μc (D) | 0.1 | 0.3 |

This table is illustrative and presents the type of data generated from quantum chemical calculations to guide spectral assignment. The values are not based on actual experimental data for this compound.

Furthermore, quantum chemical calculations can be used to compute the potential energy surfaces for the hindered internal rotations. aip.org This theoretical potential can then be used in specialized fitting programs to analyze the experimentally observed torsional splittings, allowing for a refinement of the potential energy barriers. The synergy between millimeter-wave spectroscopy and quantum chemical calculations is crucial for a comprehensive understanding of the structure and dynamics of complex molecules like this compound. acs.orgaps.org

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular and Electronic Structure Determination

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule like (2-Biphenylyloxy)methanol. qulacs.org These ab initio methods solve the Schrödinger equation to predict a molecule's three-dimensional geometry, electronic charge distribution, and other key characteristics. jstar-research.com Methods like Density Functional Theory (DFT) and post-Hartree-Fock techniques are commonly employed for their balance of accuracy and computational cost. uwo.ca For biphenyl (B1667301) ether systems, DFT methods such as B3LYP with basis sets like 6-31G* or 6-311+G(d) have proven effective in optimizing geometries and predicting electronic properties. mdpi.comresearchgate.net

The conformational flexibility of this compound is primarily dictated by the torsional angles of the two phenyl rings relative to the central ether oxygen. The potential energy surface (PES) maps the energy of the molecule as a function of these rotational degrees of freedom. cdnsciencepub.com

For the parent diphenyl ether, the global energy minimum is a "twisted" conformation. researchgate.net Semiempirical (AM1, PM3) and DFT calculations have been used to generate complete two-dimensional energy surfaces for diphenyl ether, showing a relatively flat minimum energy region. cdnsciencepub.com This indicates that the phenyl rings can rotate with low energy barriers. cdnsciencepub.com The presence of the hydroxymethyl group at the ortho position in this compound would introduce steric hindrance and potential intramolecular hydrogen bonding, significantly altering the PES compared to the unsubstituted diphenyl ether. The hydroxyl group could interact with the π-system of the adjacent phenyl ring or the ether oxygen, creating more defined and potentially deeper energy minima corresponding to specific stable conformations.

Table 1: Comparison of Torsional Angle Minima for Diphenyl Ether using Different Computational Methods Note: This data is for the parent diphenyl ether molecule and serves as a baseline for understanding the more complex this compound.

| Computational Method | Torsional Angle (φ/φ) Minimum | Energy Difference (kcal/mol) |

| AM1 | ~30°/30° | - |

| PM3 | ~30°/30° | - |

| MNDO | ~50°/50° | - |

| DFT (Becke3LYP) | Agrees well with semiempirical results | Transition state at 90°/90° is ~1 kcal/mol higher |

This table is generated based on findings from computational studies on diphenyl ether. cdnsciencepub.com

Quantum chemical calculations are invaluable for predicting reaction pathways and identifying the high-energy transition states that govern reaction kinetics. rsc.org For this compound, potential reactions include ether cleavage, oxidation of the alcohol, or reactions involving the aromatic rings.

Studies on related polybrominated diphenyl ethers (PBDEs) show that the C-O ether bond is generally strong and less likely to cleave compared to other bonds like C-Br. mdpi.com However, under specific conditions, such as photodissociation, C-O bond cleavage can occur. researchgate.net For this compound, a theoretical investigation of its reaction with a hydroxyl radical, for instance, would involve mapping the PES to find the lowest energy pathway. This would likely proceed through the formation of an initial complex, followed by hydrogen abstraction from the hydroxymethyl group or the phenyl rings, or addition to the aromatic system. Locating the transition state for each potential pathway allows for the calculation of activation energies, which in turn predicts the most favorable reaction mechanism. nih.gov Frontier Molecular Orbital (FMO) theory is also used, where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict reactivity towards nucleophiles and electrophiles. mdpi.com

Computational methods can predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra, which are crucial for experimental validation of a molecule's structure. jstar-research.comuochb.cz Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). mdpi.com

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the assigned structure and provide insight into the electronic environment of each atom. Similarly, the calculation of vibrational frequencies (IR and Raman spectra) can help identify characteristic functional group vibrations. rsc.org Discrepancies between calculated and experimental spectra are often resolved by considering solvent effects and anharmonicity. uochb.cz The development of machine learning models trained on large datasets of quantum mechanical data is also emerging as a rapid and efficient way to predict spectroscopic properties. nih.govaalto.firesearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration in Condensed Phases

While quantum calculations are powerful for isolated molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (e.g., in a solvent like water or methanol). unimi.itarxiv.org MD simulations model the movements of atoms over time by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces. mdpi.com

For this compound, an MD simulation would reveal how interactions with solvent molecules influence its conformational preferences. nih.gov The simulation would track the torsional angles of the biphenyl rings and the orientation of the hydroxymethyl group over nanoseconds. This provides a dynamic picture of the conformational landscape, showing the relative populations of different conformers and the rates of interconversion between them. This is particularly important for understanding properties that depend on an ensemble of structures, such as behavior in biological systems or as a solute in a chemical reaction. nih.gov

Molecular Docking Studies for Analysis of Intermolecular Interactions (focused on chemical binding principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. japer.inresearchgate.net This method is instrumental in understanding the principles of chemical binding. The process involves placing the ligand, in this case this compound, into the binding site of a larger receptor molecule and using a scoring function to estimate the binding affinity. jbcpm.commdpi.com

Docking studies of this compound with a model receptor would elucidate the key intermolecular interactions responsible for binding. These interactions typically include:

Hydrogen Bonding: The hydroxyl group of the methanol (B129727) moiety is a prime candidate for forming strong hydrogen bonds with acceptor groups on a receptor.

π-π Stacking: The two phenyl rings can engage in π-π stacking interactions with aromatic residues of a binding partner.

Hydrophobic Interactions: The nonpolar biphenyl core can form favorable hydrophobic contacts.

The results of a docking study are often presented as a binding score (e.g., in kcal/mol) and a visual representation of the binding pose, highlighting the specific interactions. japer.in

Table 2: Potential Intermolecular Interactions of this compound in a Binding Site

| Interaction Type | Functional Group on this compound | Potential Interacting Partner in a Receptor |

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Carbonyl oxygen, carboxylate, phosphate (B84403) groups |

| Hydrogen Bond Acceptor | Ether oxygen (-O-), Hydroxyl oxygen (-OH) | Amine hydrogens, hydroxyl groups |

| π-π Stacking | Biphenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine residues |

| Hydrophobic Contact | Biphenyl rings | Leucine, Valine, Isoleucine, Alanine residues |

Principles of Rational Design and Prediction for Novel Derivatives

The computational tools described above form the basis for the rational design of novel derivatives of this compound with tailored properties. nih.govrsc.org By understanding the structure-property relationships of the parent molecule, modifications can be proposed and evaluated in silico before any synthetic work is undertaken. rsc.orgmdpi.com

For example, if the goal is to enhance binding affinity to a specific target, the docking pose of this compound can be analyzed to identify sites for modification. A new functional group could be added to form an additional hydrogen bond or fill an empty hydrophobic pocket in the binding site. Quantum chemical calculations would then be used to predict how this modification affects the electronic properties and stability of the new derivative. This iterative cycle of design, computational prediction, and refinement allows for the efficient exploration of chemical space to identify promising new compounds. nih.gov

Exploration of Chemical Applications from a Fundamental Research Perspective

Strategic Precursor in the Synthesis of Complex Organic Scaffolds

The biphenyl (B1667301) scaffold is a privileged structure in organic synthesis, serving as the core for numerous complex molecules. mdpi.com The functionalization of this scaffold, as seen in (2-Biphenylyloxy)methanol, provides a reactive handle for building more elaborate molecular architectures. Various synthetic methodologies have been developed over the last century to create substituted biphenyl derivatives, including classic methods like the Wurtz-Fittig and Ullmann reactions, as well as modern transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings. rsc.orgnih.govrsc.orgbohrium.com These methods allow for the precise construction of biaryl systems, which are fundamental to many areas of chemical research. mdpi.comrsc.org

The this compound structure, featuring a hydroxyl group, is primed for further chemical transformation. This hydroxyl can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, making it a versatile entry point for diversification.

Utility in the Development of Pharmaceutical Intermediates (emphasizing chemical synthesis routes)

Biphenyl and its derivatives are integral components in a wide array of pharmacologically active compounds. rsc.org The synthesis of these molecules often relies on the strategic construction of the biphenyl core. For instance, the Suzuki-Miyaura cross-coupling reaction is a widely used and effective method for forming the carbon-carbon bond between the two phenyl rings, offering tolerance for various functional groups and generally mild reaction conditions. rsc.org

While direct synthesis routes starting from this compound are not extensively documented, its structural motif is representative of key intermediates. The biphenyl ether scaffold, for example, has been utilized in the design of sulfatase-2 inhibitors. nih.gov The synthesis of these inhibitors involved microwave-assisted Suzuki–Miyaura cross-coupling to generate the biphenyl core, followed by further functionalization. nih.gov Similarly, other biphenyl derivatives serve as precursors for polycyclic aromatic compounds and other complex molecules of medicinal interest. The synthesis of these pharmaceutical intermediates often involves multi-step sequences where a functionalized biphenyl unit is a critical building block. researchgate.net

Contributions to Advanced Materials Science and Engineering

The rigid and planar nature of the biphenyl unit makes it an excellent component for advanced materials. When incorporated into larger structures, the biphenyloxy moiety can impart desirable properties such as thermal stability, liquid crystallinity, and specific photophysical behaviors. These characteristics are exploited in the fields of polymer science and supramolecular chemistry to create materials with tailored functions.

Integration into Polymeric Architectures and Macromolecular Design

The incorporation of biphenyl moieties into polymer backbones or as side chains is a well-established strategy for creating high-performance polymers. nih.gov These biphenyl-containing polymers often exhibit enhanced thermal stability and mechanical properties. The specific placement and connectivity of the biphenyloxy group can be used to control the final architecture and properties of the macromolecule.

Development of Liquid Crystalline Polymers Incorporating Biphenyloxy Moieties

Side-chain liquid crystalline polymers (SCLCPs) often utilize rigid mesogenic units like biphenyl to induce liquid crystalline phases. scielo.brdtic.mil The biphenyloxy moiety, attached to a polymer backbone via a flexible spacer, can self-assemble into ordered structures, such as smectic or nematic phases. scielo.brust.hk

The thermal properties and the type of mesophase are highly dependent on the molecular structure, including the length of the flexible spacer connecting the biphenyl group to the polymer backbone and the nature of the terminal groups. researchgate.netrsc.org For instance, studies on polyacrylates with biphenyl-based mesogens have shown that variations in spacer length can influence transition temperatures and the stability of the resulting smectic phases. rsc.org Similarly, research on polyacetylenes containing biphenyl groups has demonstrated that both spacer length and the connecting bridge group affect mesomorphism and photoluminescence. ust.hk These polymers can exhibit smectic A, smectic B, and crystal E phases. ust.hkresearchgate.net

Table 1: Properties of Polymers with Biphenyl Moieties

| Polymer Type | Mesogen Structure | Spacer/Linker | Mesophase Observed | Key Findings |

|---|---|---|---|---|

| Polyacrylate | 4-(n)-alkyloxy-4′-(2-chloro-propanoyloxy)biphenyl | n = 6, 8, 10 | Smectic A, Smectic B | Phase behavior investigated by DSC, POM, and X-ray diffraction. researchgate.net |

| Polyacetylene | Biphenyl-containing 1-alkynes | Varying bridges and spacer lengths (m=3, 4) | Smectic A, Smectic B, Crystal E | Structural variations affect mesomorphism and photoluminescence. ust.hk |

| Polyphosphazene | Biphenyl mesogenic groups | - | - | Synthesis and properties of liquid crystalline phosphazenes. acs.org |

| Combined MCSC-LCPs | Biphenyl and Azobenzene | Alkylene spacers (x=6, 10) | Smectic | Segregation of mesogens into distinct layers. tandfonline.com |

Exploration in Sequence-Controlled Polymerization Methodologies

Sequence-controlled polymerization aims to mimic nature's ability to create macromolecules like proteins with a precise monomer sequence. wikipedia.orgmonash.edunih.gov This control allows for the synthesis of polymers with highly defined microstructures and, consequently, advanced functions. monash.edunih.govacs.org Methodologies such as living polymerization and iterative chemical strategies are employed to achieve this level of precision. wikipedia.orgnih.gov

A functionalized monomer derived from this compound could be incorporated into such a sequence. By controlling the placement of this and other functional monomers along a polymer chain, it is possible to create complex architectures. monash.edu For example, a monomer with a biphenyloxy group could be strategically placed to influence the polymer's folding into specific three-dimensional structures through intramolecular interactions, potentially leading to materials with catalytic activity or molecular recognition capabilities. monash.edu

Design Principles for Functional Organic Frameworks and Supramolecular Assemblies

The directional nature of bonding and the rigidity of the biphenyl scaffold make it an ideal building block for crystalline, porous materials like metal-organic frameworks (MOFs) and for self-assembling supramolecular structures. nih.govresearchgate.net

In MOF design, biphenyl-based dicarboxylate or tetraphosphonate linkers are used to connect metal ions or clusters into extended one-, two-, or three-dimensional networks. nih.govmdpi.comnih.govrptu.de The length and geometry of the biphenyl linker dictate the pore size and topology of the resulting framework, which is crucial for applications in gas storage, separation, and catalysis. researchgate.netrsc.org Functional groups attached to the biphenyl linker can line the pores of the MOF, tuning its chemical environment and affinity for specific guest molecules. nih.govacs.orgresearchgate.net

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding and π–π stacking are used to guide the self-assembly of molecules into well-defined, ordered structures. chinesechemsoc.orgacs.orgnih.gov Biphenyl derivatives functionalized with groups capable of these interactions, such as amides or carboxylic acids, can form complex assemblies like helical nanofibers and superhelices. chinesechemsoc.orgresearchgate.netwur.nl The biphenyl core often plays a crucial role in stabilizing these structures through π–π stacking, while other functional groups direct the primary interactions that drive the assembly process. chinesechemsoc.org

Potential as a Component in Catalytic Systems (e.g., as a ligand or co-catalyst)

While direct applications of this compound as a standalone ligand or co-catalyst are not extensively documented in scientific literature, its chemical structure provides a valuable scaffold for the synthesis of more complex and highly effective ligands, particularly for asymmetric catalysis. The 2-phenylphenol (B1666276) core is a common feature in a variety of successful ligand classes, suggesting that this compound is a promising precursor for the development of novel catalytic systems.

The primary potential of this compound lies in its facile conversion into phosphoramidite (B1245037) and phosphite (B83602) ligands. These classes of organophosphorus compounds have gained prominence in asymmetric catalysis due to their modular synthesis, electronic tunability, and the high levels of enantioselectivity they can impart in metal-catalyzed reactions.

Synthesis of Potential Ligands from this compound

The transformation of this compound into phosphoramidite or phosphite ligands would typically involve the derivatization of its hydroxyl group. A general and widely adopted synthetic route involves a two-step process orgsyn.org.

Formation of a Phosphorochloridite Intermediate: The hydroxyl group of the 2-phenylphenol derivative can react with phosphorus trichloride (B1173362) (PCl₃) to form a highly reactive phosphorochloridite intermediate.

Nucleophilic Substitution: This intermediate can then be treated with a chiral amine to yield a phosphoramidite ligand or with another alcohol or phenol (B47542) to produce a phosphite ligand.

This modular approach allows for the creation of a diverse library of ligands from a single precursor like this compound, enabling the fine-tuning of steric and electronic properties to optimize catalytic performance for a specific reaction.

Catalytic Applications of Structurally Related Ligands

The catalytic potential of ligands derived from a this compound framework can be inferred from the well-established success of ligands based on similar biphenyl and binaphthyl backbones. These ligands have been instrumental in achieving high yields and enantioselectivities in a variety of metal-catalyzed reactions.

Asymmetric Conjugate Addition:

One of the most significant applications of phosphoramidite ligands derived from biphenol and BINOL scaffolds is in the copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones. Research by Feringa and others has demonstrated that these monodentate phosphoramidite ligands can afford exceptionally high levels of stereocontrol wikipedia.org.

| Substrate | Organozinc Reagent | Ligand Type | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexenone | Diethylzinc | BINOL-derived Phosphoramidite | Toluene | -20 | >95 | 98 | wikipedia.org |

| Cyclopentenone | Diethylzinc | BINOL-derived Phosphoramidite | Toluene | -20 | >95 | 96 | wikipedia.org |

| Chalcone | Diethylzinc | BINOL-derived Phosphoramidite | Toluene | -20 | 94 | 91 | wikipedia.org |

Asymmetric Hydrogenation:

Rhodium and Iridium complexes bearing phosphoramidite and phosphite ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of various unsaturated substrates, including olefins and enamides. These reactions are crucial for the synthesis of chiral pharmaceuticals and fine chemicals.

| Substrate | Catalyst | Ligand Type | Solvent | Pressure (bar) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | Phosphoramidite | CH₂Cl₂ | 1 | >99 | 99 | wikipedia.org |

| Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ | Phosphoramidite | CH₂Cl₂ | 1 | >99 | 95 | wikipedia.org |

| (E)-1,2-diphenylpropene | [Ir(COD)Cl]₂ | Phosphite | CH₂Cl₂ | 50 | >99 | 96 | alfachemic.com |